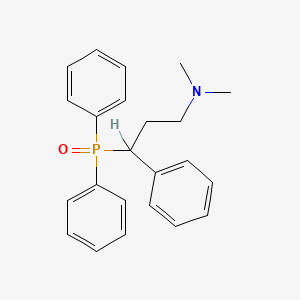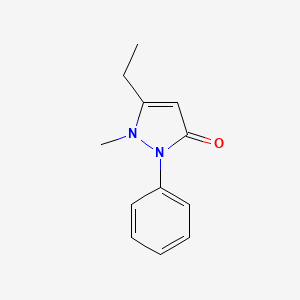![molecular formula C15H19NO4S B13945292 5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound featuring a thieno[2,3-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyrrole core, followed by the introduction of the various substituents through alkylation, acylation, or other substitution reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms bearing the substituents, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of one substituent with another, leading to a variety of derivatives.
Scientific Research Applications
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole derivatives: Compounds with similar core structures but different substituents.
Pyrrole derivatives: Compounds with a pyrrole core and various substituents.
Thiophene derivatives: Compounds with a thiophene core and various substituents.
Uniqueness
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-O-ethyl 2-O-methyl 3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-6-20-14(17)11-9(7(2)3)10-8(4)12(15(18)19-5)21-13(10)16-11/h7,16H,6H2,1-5H3 |
InChI Key |
MSSZMPQBIQBXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C(=O)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


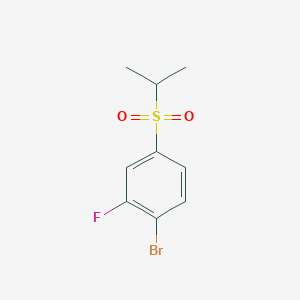
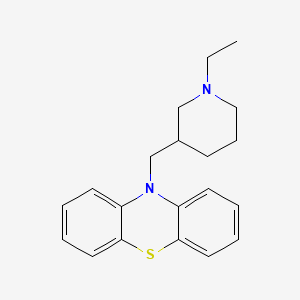
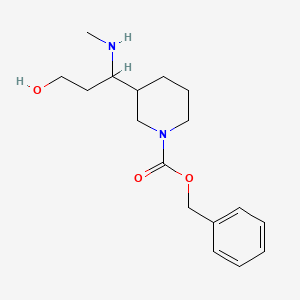
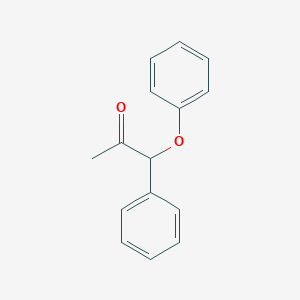
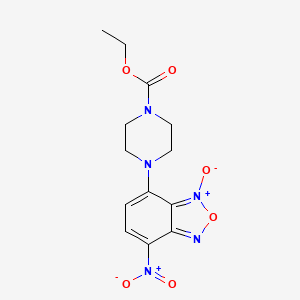

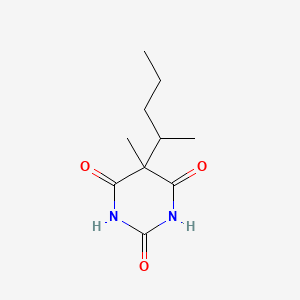
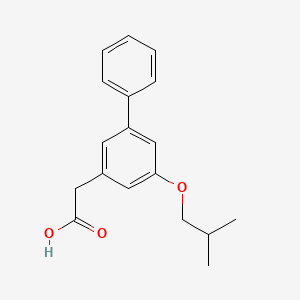
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

